An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-3-oxo-2-phenylpropanoic Acid
An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-3-oxo-2-phenylpropanoic Acid
Introduction
3-Methoxy-3-oxo-2-phenylpropanoic acid, also known by its synonym Methyl Hydrogen Phenylmalonate, is a dicarboxylic acid monoester with the chemical formula C₁₀H₁₀O₄.[1][2][3] This molecule holds a position of interest for researchers and professionals in drug development and organic synthesis due to its structural features: a chiral center, a reactive carboxylic acid, and a methyl ester. These functional groups provide a versatile scaffold for the synthesis of more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its expected reactivity, and potential applications, drawing upon data from closely related analogues where direct experimental values are unavailable.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for 3-methoxy-3-oxo-2-phenylpropanoic acid is not extensively reported, we can infer its properties from available data and the behavior of analogous compounds.
Table 1: Physicochemical Properties of 3-Methoxy-3-oxo-2-phenylpropanoic Acid
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| IUPAC Name | 3-methoxy-3-oxo-2-phenylpropanoic acid | [1][2] |
| Synonyms | Methyl Hydrogen Phenylmalonate, 2-(Methoxycarbonyl)-2-phenylacetic acid | [1][2] |
| CAS Number | 33315-63-8 | [2][3][4] |
| Appearance | Expected to be a solid at room temperature. | Based on the properties of similar carboxylic acids. |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in nonpolar solvents and water. | General solubility trends for carboxylic acids and esters. |
| pKa | Not experimentally determined. Predicted to be in the range of 3-4. | The presence of the electron-withdrawing phenyl and methoxycarbonyl groups adjacent to the carboxylic acid is expected to increase its acidity compared to a simple alkanoic acid. |
| XLogP3 | 1.5 | [1][2] |
Synthesis and Purification
Proposed Synthetic Pathway: Selective Monohydrolysis
The selective hydrolysis of one ester group in a symmetric diester like dimethyl phenylmalonate can be achieved under carefully controlled basic conditions. This method is often preferred due to the ready availability of the starting diester.
Caption: Proposed synthesis of 3-methoxy-3-oxo-2-phenylpropanoic acid.
Detailed Experimental Protocol (Illustrative)
This protocol is based on established procedures for the monohydrolysis of dialkyl malonates.[5]
Materials:
-
Dimethyl phenylmalonate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl phenylmalonate (1 equivalent) in a mixture of methanol and water. The ratio of methanol to water can be optimized, but a starting point of 4:1 (v/v) is recommended.
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Slowly add a solution of potassium hydroxide (1 equivalent) in water to the reaction mixture while stirring vigorously. Maintain the temperature at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Acidification: Once the reaction is complete (as indicated by the consumption of the starting material), carefully acidify the reaction mixture to a pH of approximately 2 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Use of one equivalent of base: This is crucial for selective monohydrolysis. Using an excess of base would lead to the formation of the dicarboxylic acid.
-
Low temperature (0 °C): This helps to control the rate of the reaction and improve the selectivity for the monoester.
-
Acidic workup: This protonates the carboxylate intermediate to yield the final carboxylic acid product.
Spectroscopic and Analytical Characterization
While experimental spectra for 3-methoxy-3-oxo-2-phenylpropanoic acid are not widely published, we can predict the key features based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.2-7.5 ppm.- Methine Proton (-CH-): Singlet around δ 4.5-5.0 ppm.- Methyl Protons (-OCH₃): Singlet around δ 3.7-3.8 ppm.- Carboxylic Acid Proton (-COOH): Broad singlet at δ > 10 ppm (will exchange with D₂O). |
| ¹³C NMR | - Carboxylic Acid Carbon (-COOH): ~170-175 ppm.- Ester Carbonyl Carbon (-COOCH₃): ~168-172 ppm.- Aromatic Carbons: ~128-135 ppm.- Methine Carbon (-CH-): ~55-60 ppm.- Methyl Carbon (-OCH₃): ~52-54 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹.- C=O Stretch (Ester): Strong absorption around 1735-1750 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong absorption around 1700-1725 cm⁻¹.- C-O Stretch: 1000-1300 cm⁻¹.- Aromatic C-H and C=C Stretches: Characteristic bands in the aromatic region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 194.- Key Fragmentation: Loss of CO₂ (44 Da) to give a fragment at m/z = 150, and loss of the methoxycarbonyl group (•COOCH₃, 59 Da) to give a fragment at m/z = 135. |
Chemical Reactivity and Stability
The reactivity of 3-methoxy-3-oxo-2-phenylpropanoic acid is dictated by its functional groups.
Decarboxylation
Malonic acid monoesters are known to undergo decarboxylation upon heating, although typically at higher temperatures than their corresponding β-keto acids. The presence of the phenyl group can influence the ease of this reaction.
Caption: Decarboxylation of 3-methoxy-3-oxo-2-phenylpropanoic acid.
Esterification and Amidation
The carboxylic acid moiety can readily undergo esterification with alcohols under acidic conditions or amidation with amines using standard coupling reagents (e.g., DCC, EDC) to generate a diverse range of derivatives.
Stability
The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases at elevated temperatures will likely lead to hydrolysis of the methyl ester and/or decarboxylation.
Potential Applications in Drug Development and Research
While there is no direct evidence of 3-methoxy-3-oxo-2-phenylpropanoic acid being used in drug development, its structural motifs are present in various biologically active molecules. Phenylmalonate derivatives are utilized as intermediates in the synthesis of pharmaceuticals. For instance, diethyl phenylmalonate is a precursor in the synthesis of the anticonvulsant drug felbamate.[6]
The presence of a chiral center and multiple functional groups makes this compound a valuable building block in medicinal chemistry for the synthesis of compound libraries for screening against various biological targets. The carboxylic acid can be used to introduce the molecule onto a solid support for combinatorial synthesis or to link it to other pharmacophores.
Conclusion
3-Methoxy-3-oxo-2-phenylpropanoic acid is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Although a comprehensive set of experimental data for this specific molecule is currently lacking, its properties and reactivity can be reliably inferred from established chemical principles and the behavior of closely related compounds. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting a plausible synthetic route and potential applications, thereby encouraging further investigation into this promising molecule.
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